2-(Ethylthio)-7-methyl-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one
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Overview
Description
2-(Ethylthio)-7-methyl-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-7-methyl-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one can be achieved through several methods. One common approach involves the condensation of 2-aminobenzamide with an aldehyde or ketone in the presence of a catalyst. For instance, graphene oxide nanosheets have been used as a catalyst in an aqueous medium to facilitate the construction of quinazolin-4(3H)-ones . Another method involves the use of visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation with fluorescein as a photocatalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)-7-methyl-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction can lead to the formation of dihydroquinazolinones.
Scientific Research Applications
2-(Ethylthio)-7-methyl-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for studying biochemical pathways.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Ethylthio)-7-methyl-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, quinazolinone derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to the suppression of cancer cell proliferation . The compound’s ability to bind to these targets and modulate their activity is crucial for its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Thioquinazolin-4(3H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
2,3-Dihydroquinazolinones: These derivatives are also part of the quinazolinone family and have been studied for their diverse pharmacological properties.
Uniqueness
2-(Ethylthio)-7-methyl-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one stands out due to its unique ethylthio and methyl substituents, which can influence its chemical reactivity and biological activity. These structural features may enhance its potency and selectivity compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C13H13N3OS |
---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
2-ethylsulfanyl-7-methyl-3H-pyrrolo[2,3-h]quinazolin-4-one |
InChI |
InChI=1S/C13H13N3OS/c1-3-18-13-14-11-8-6-7-16(2)10(8)5-4-9(11)12(17)15-13/h4-7H,3H2,1-2H3,(H,14,15,17) |
InChI Key |
OFFKWYZPPASSFW-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C=CC3=C2C=CN3C)C(=O)N1 |
Origin of Product |
United States |
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